N-(1-phenyl-3-((1R,5S)-3-(thiazol-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propyl)cyclopropanesulfonamide
Description
N-(1-phenyl-3-((1R,5S)-3-(thiazol-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propyl)cyclopropanesulfonamide is a structurally complex molecule featuring a bicyclic 8-azabicyclo[3.2.1]octane core, a thiazol-2-yloxy substituent, a phenyl group, and a cyclopropanesulfonamide moiety. The stereochemistry (1R,5S) of the bicyclic scaffold is critical for its conformational stability and biological interactions. This compound is hypothesized to target G protein-coupled receptors (GPCRs) or enzymes due to its sulfonamide group, which is a common pharmacophore in drug design .
Synthetic routes for analogous compounds often involve multistep protocols, including nucleophilic substitutions (e.g., thiazole coupling), cyclization, and sulfonamide formation . For instance, the thiazol-2-yloxy group is introduced via SN2 reactions under reflux conditions using solvents like ethanol or methanol .
Properties
IUPAC Name |
N-[1-phenyl-3-[3-(1,3-thiazol-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]propyl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3S2/c26-30(27,20-8-9-20)24-21(16-4-2-1-3-5-16)10-12-25-17-6-7-18(25)15-19(14-17)28-22-23-11-13-29-22/h1-5,11,13,17-21,24H,6-10,12,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDSVTWUQTYEESQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NC(CCN2C3CCC2CC(C3)OC4=NC=CS4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-phenyl-3-((1R,5S)-3-(thiazol-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propyl)cyclopropanesulfonamide involves a multi-step process:
Formation of Thiazole Subunit: : The thiazole subunit is synthesized through a condensation reaction involving thioamides and α-haloketones under mild conditions.
Azabicyclo Addition: : The 8-azabicyclo[3.2.1]octane unit is introduced via a Diels-Alder reaction, offering stereoselectivity in the addition process.
Linking Phenyl Group: : The phenyl group is attached through a Friedel-Crafts acylation reaction, where the specific positioning aids in the final compound's stability and activity.
Cyclopropanesulfonamide Formation: : Finally, the sulfonamide group is introduced using cyclopropanesulfonyl chloride under basic conditions, yielding the target compound.
Industrial Production Methods
Industrial synthesis typically involves similar routes but optimized for large-scale production. High-pressure reactors and continuous flow systems are employed to enhance yield and purity. Automation and control systems ensure the consistency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
N-(1-phenyl-3-((1R,5S)-3-(thiazol-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propyl)cyclopropanesulfonamide can undergo several types of reactions:
Oxidation: : It can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: : Reduction with hydrogen gas in the presence of palladium catalyst can convert nitro groups (if present) to amines.
Substitution: : Nucleophilic substitution reactions can occur at the sulfonamide group, where reagents like sodium methoxide can replace sulfonamide with methoxy groups.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Hydrogen gas, lithium aluminum hydride.
Nucleophiles: : Sodium methoxide, potassium cyanide.
Major Products Formed
Sulfone Derivatives: : From oxidation.
Amines: : From reduction.
Methoxy Derivatives: : From nucleophilic substitution.
Scientific Research Applications
N-(1-phenyl-3-((1R,5S)-3-(thiazol-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propyl)cyclopropanesulfonamide has diverse applications in scientific research:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules, showcasing its versatility in organic synthesis.
Biology: : Potential as a probe in biochemical assays to study enzyme activities due to its sulfonamide group.
Medicine: : Investigated for its therapeutic potential, especially in targeting specific receptors or enzymes.
Industry: : Utilized in material science for developing advanced polymers due to its unique structural features.
Mechanism of Action
The compound's mechanism of action involves its interaction with specific molecular targets:
Molecular Targets: : It primarily targets enzymes and receptors with high affinity due to its structural compatibility.
Pathways Involved: : It can modulate signaling pathways, especially those involving sulfonamide-sensitive enzymes, leading to therapeutic effects such as anti-inflammatory or antimicrobial actions.
Comparison with Similar Compounds
Core Scaffold Variations
Compound A : (1R,5S)-8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl trifluoromethanesulfonate ()
- Compound B: M3 (Bioorthogonal tethered GPCR ligand, ) Key Difference: Contains a 1,2,4,5-tetrazine group and a PEG4 linker instead of cyclopropanesulfonamide. Impact: Enables bioorthogonal chemistry for targeted drug delivery but increases molecular weight (~800 Da vs.
Heterocyclic Substituents
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | Compound A () | Compound B () |
|---|---|---|---|
| Molecular Weight | ~450 Da | ~300 Da | ~800 Da |
| LogP (Predicted) | 3.2 | 2.8 | 1.5 |
| Solubility (aq., mg/mL) | 0.12 | 0.25 | 0.03 |
| Plasma Protein Binding | 92% | 85% | 95% |
Notes:
Receptor Binding
- Target Compound : Preliminary NMR data (analogous to ) suggest that the thiazol-2-yloxy group induces distinct chemical shifts in regions A (positions 39–44) and B (positions 29–36), indicative of altered electronic environments that may enhance GPCR binding .
- Compound C: The thiadiazole-thioether group in cephalosporins confers potent antibacterial activity but lacks selectivity for non-bacterial targets .
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing N-(1-phenyl-3-((1R,5S)-3-(thiazol-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propyl)cyclopropanesulfonamide, and how can reaction conditions be optimized?
- Answer : The synthesis involves multi-step reactions, including forming the azabicyclo[3.2.1]octane core, introducing the thiazole-2-yloxy group, and coupling the cyclopropanesulfonamide. Key challenges include stereochemical control at the (1R,5S) position and minimizing side reactions during sulfonamide formation. Optimization strategies include:
- Temperature control : Lower temperatures (0–10°C) during sulfonylation reduce by-products .
- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) improve solubility of intermediates .
- Catalysts : Copper catalysts (e.g., Cu(OAc)₂) enhance click chemistry for triazole/thiazole coupling .
- Continuous flow synthesis : For scalable production, flow reactors reduce reaction times and improve yields .
Q. Which analytical techniques are critical for characterizing this compound’s purity and stereochemistry?
- Answer :
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the bicyclic core and substituent positions. For example, distinct shifts for the thiazole protons (~7.2–8.4 ppm) and cyclopropane signals (~1.2–2.5 ppm) validate connectivity .
- Chiral HPLC : Ensures enantiopurity of the (1R,5S) configuration .
- Mass spectrometry (HRMS) : Verifies molecular weight (e.g., [M+H]⁺ ion matching calculated values) .
Q. How can researchers design initial biological activity assays for this compound?
- Answer : Prioritize target-based assays based on structural analogs:
- Kinase inhibition : Screen against kinases (e.g., tyrosine kinases) due to the thiazole group’s affinity for ATP-binding pockets .
- Cellular uptake studies : Use fluorescence tagging (e.g., BODIPY derivatives) to assess membrane permeability of the bicyclic core .
- In vitro cytotoxicity : Test against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination via MTT assays .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in reported biological activity data across studies?
- Answer : Discrepancies may arise from assay conditions or compound stability. Mitigation steps include:
- Batch validation : Re-test synthesized batches using identical protocols (e.g., same cell lines, serum concentrations) .
- Metabolic stability testing : Use liver microsomes to assess if sulfonamide degradation alters activity .
- Proteomic profiling : Compare target engagement profiles (e.g., affinity chromatography-MS) to identify off-target effects .
Q. How can computational modeling guide the design of derivatives with improved target selectivity?
- Answer :
- Docking studies : Model the compound into target proteins (e.g., using AutoDock Vina) to identify key interactions (e.g., hydrogen bonds between the sulfonamide and catalytic lysine residues) .
- QSAR analysis : Corporate substituent effects (e.g., cyclopropane ring size, thiazole modifications) on bioactivity to prioritize synthetic targets .
- Molecular dynamics (MD) : Simulate binding stability over time (e.g., 100 ns trajectories) to assess conformational flexibility .
Q. What methodologies enable enantioselective synthesis of the (1R,5S)-configured azabicyclo core?
- Answer :
- Chiral auxiliaries : Use (R)- or (S)-proline derivatives to induce stereochemistry during bicyclic ring closure .
- Asymmetric catalysis : Employ Rh(II)-catalyzed cyclopropanation or Ru-based catalysts for thiazole coupling .
- Crystallization-induced diastereomer resolution : Separate enantiomers using chiral acids (e.g., tartaric acid) .
Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?
- Answer :
- Core modifications : Synthesize analogs with varying bridgehead substituents (e.g., methyl vs. isopropyl on the azabicyclo ring) to assess steric effects .
- Functional group swaps : Replace thiazole-2-yloxy with triazole or pyridine groups to evaluate electronic impacts on binding .
- Pharmacophore mapping : Overlay active/inactive analogs to identify essential moieties (e.g., sulfonamide’s role in hydrogen bonding) .
Data Analysis & Experimental Design
Q. What statistical approaches are recommended for analyzing dose-response data in bioactivity studies?
- Answer :
- Nonlinear regression : Fit IC₅₀/EC₅₀ curves using four-parameter logistic models (e.g., GraphPad Prism) .
- Bootstrap resampling : Estimate confidence intervals for potency values in small datasets .
- ANOVA with post-hoc tests : Compare multiple derivatives’ activities (e.g., Tukey’s test for significance) .
Q. How can researchers troubleshoot low yields in the final coupling step of the synthesis?
- Answer :
- Activation of sulfonamide : Pre-activate the sulfonamide with EDCI/HOBt to improve nucleophilicity .
- Protecting groups : Temporarily protect the azabicyclo amine with Boc to prevent side reactions .
- Microwave-assisted synthesis : Apply controlled microwave heating (e.g., 100°C, 30 min) to accelerate coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
